Tert-butyl pyridine-1(2h)-carboxylate

Organic Chemistry Reaction Kinetics Protecting Group Strategy

Tert-butyl pyridine-1(2H)-carboxylate (CAS 79356-98-2), also known as N-Boc-1,2-dihydropyridine, is a Boc-protected dihydropyridine derivative characterized by a tert-butyl carbamate group on the nitrogen of a partially hydrogenated pyridine ring. The compound exists as a dihydropyridine tautomer with a molecular formula of C10H15NO2 and a molecular weight of 181.23 g/mol.

Molecular Formula C10H15NO2
Molecular Weight 181.23 g/mol
CAS No. 79356-98-2
Cat. No. B13041923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl pyridine-1(2h)-carboxylate
CAS79356-98-2
Molecular FormulaC10H15NO2
Molecular Weight181.23 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC=CC=C1
InChIInChI=1S/C10H15NO2/c1-10(2,3)13-9(12)11-7-5-4-6-8-11/h4-7H,8H2,1-3H3
InChIKeyXTDXZSGSIMLARD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl Pyridine-1(2H)-carboxylate (CAS 79356-98-2) – A Dihydropyridine Intermediate for Controlled Organic Synthesis


Tert-butyl pyridine-1(2H)-carboxylate (CAS 79356-98-2), also known as N-Boc-1,2-dihydropyridine, is a Boc-protected dihydropyridine derivative characterized by a tert-butyl carbamate group on the nitrogen of a partially hydrogenated pyridine ring [1]. The compound exists as a dihydropyridine tautomer with a molecular formula of C10H15NO2 and a molecular weight of 181.23 g/mol [2]. Its structure provides a balance of stability and reactivity, making it a versatile intermediate in medicinal chemistry and organic synthesis .

Boc-protected 1,2-dihydropyridine scaffold
Stable isomer for reproducible multi-step synthesis
Regioselective functionalization platform

Why N-Boc-1,2-Dihydropyridine Cannot Be Simply Replaced by Other Dihydropyridine Isomers


N-Boc-protected dihydropyridines exhibit significant variations in reactivity and stability depending on the position of the double bonds within the pyridine ring. The 1,2-dihydropyridine isomer (CAS 79356-98-2) is substantially more stable than other dihydropyridine isomers [1] and possesses a unique electron density distribution that influences its behavior in nucleophilic additions and directed lithiation reactions [2]. Substituting this compound with a 1,4-dihydropyridine or a tetrahydropyridine analog without careful evaluation can lead to altered reaction kinetics, reduced regioselectivity in functionalization steps, and unexpected deprotection pathways, ultimately compromising synthetic efficiency and product purity in multi-step pharmaceutical syntheses [3].

Isomer stability differs significantly
1,4-Dihydropyridine and tetrahydropyridine analogs may degrade faster, altering reaction profiles.
Regioselectivity profile may not transfer
Substituting isomers can lead to different functionalization patterns and lower synthetic efficiency.
Deprotection behavior varies under reaction conditions
Alternative N-protected dihydropyridines may exhibit unexpected deprotection pathways.

Quantitative Differentiation of Tert-butyl Pyridine-1(2H)-carboxylate from Structural Analogs


Steric Hindrance Governs Reactivity in Nucleophilic Aminolysis

Tert-butyl pyridine-1(2H)-carboxylate exhibits significantly reduced reactivity in aminolysis reactions compared to its benzyl analog due to the steric bulk of the tert-butyl group. This steric hindrance alters the reaction mechanism from a stepwise to a concerted pathway [1].

Steric Hindrance in Aminolysis
Class-level
βnuc 0.44 (t-Bu) vs 0.49 (benzyl); mechanistic shift from stepwise to concerted
Supports predictable steric control in aminolysis
Data inferred from analogous 2-pyridyl carbonate
Organic Chemistry Reaction Kinetics Protecting Group Strategy

Regioselective Directed Lithiation Enables C5,C6-Disubstituted Dihydropyridones

N-Boc-1,2-dihydropyridines, such as tert-butyl pyridine-1(2H)-carboxylate, undergo sequential tandem directed lithiations to yield C5,C6-disubstituted dihydropyridones upon acidic workup. This regioselective functionalization is not readily achievable with other dihydropyridine isomers [1].

Regioselective Directed Lithiation
Class-level
Tandem directed lithiation enables C5,C6 disubstitution
Enables regioselective C-H functionalization platform
Reported for N-Boc-4-methoxy analog
Synthetic Methodology C-H Functionalization Medicinal Chemistry

One-Pot Pyridine Synthesis via Partial Deprotection/Oxidation

In gold(I)-catalyzed cyclization of β-propargylamino acrylic esters, Boc-protected dihydropyridines undergo partial deprotection/oxidation under the reaction conditions, enabling a more straightforward one-pot preparation of the corresponding pyridines compared to other protecting groups [1].

One-Pot Pyridine Construction
Class-level
Partial Boc deprotection/oxidation under Au(I) catalysis facilitates one-pot pyridine formation
Streamlines synthetic route by eliminating separate deprotection steps
Boc group enables one-pot access; yields vary with protecting group
Gold Catalysis Cascade Reactions Heterocycle Synthesis

Enhanced Stability of 1,2-Dihydropyridine Isomer Over Other Dihydropyridines

1,2-Dihydropyridines, including N-Boc-1,2-dihydropyridine, are reported to be far more stable than other dihydropyridine isomers, which contributes to their widespread use in synthetic transformations [1].

Isomer Stability Advantage
Reported
1,2-Dihydropyridine isomer far more stable than other dihydropyridine isomers
Supports reliable storage and handling for synthesis
Qualitative assessment; verify under specific conditions
Chemical Stability Storage Conditions Process Chemistry

Recommended Application Scenarios for Tert-butyl Pyridine-1(2H)-carboxylate Based on Quantified Evidence


Regioselective Synthesis of Polysubstituted Pyridines and Piperidines

Utilize tert-butyl pyridine-1(2H)-carboxylate as a substrate in tandem directed lithiation sequences to access C5,C6-disubstituted dihydropyridones, which serve as versatile precursors to functionalized pyridines and piperidines [1]. This approach leverages the regioselective functionalization achievable with the 1,2-dihydropyridine core, as demonstrated in the literature, to build complex heterocyclic scaffolds for medicinal chemistry programs [1].

One-Pot Cascade Reactions for Pyridine Construction

Employ tert-butyl pyridine-1(2H)-carboxylate in gold-catalyzed cyclization reactions where the Boc group undergoes in situ partial deprotection/oxidation, enabling streamlined one-pot synthesis of polysubstituted pyridines [2]. This method eliminates the need for separate deprotection steps and improves overall synthetic efficiency, particularly in multi-step pharmaceutical process development [2].

Controlled Aminolysis in Protecting Group Strategies

When designing synthetic routes requiring orthogonal protecting group strategies, tert-butyl pyridine-1(2H)-carboxylate offers predictable, sterically-controlled reactivity in aminolysis reactions [3]. Its reduced rate constant compared to benzyl analogs ensures selectivity in the presence of multiple nucleophilic sites, minimizing side reactions and simplifying purification [3].

Application
Selection Property
Validation Focus
Regioselective synthesis of polysubstituted pyridines
Regioselective lithiation platform
Predictable regioselective C–H functionalization
One-pot cascade pyridine construction
In situ deprotection/oxidation behavior
Gold-catalyzed cyclization pathway
Controlled aminolysis in protecting group strategies
Steric control of aminolysis kinetics
Orthogonal protecting group compatibility

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